molecular formula C17H28O6Si B13093431 methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

Cat. No.: B13093431
M. Wt: 356.5 g/mol
InChI Key: AZDURJIUWHQHDD-JMQDMHAUSA-N
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Description

Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate is a tricyclic ester with a complex stereochemical profile. Key structural features include:

  • Tricyclic core: A fused bicyclo[4.4.0] system with additional dioxa rings at positions 3 and 9, contributing to rigidity and influencing reactivity.
  • Functional groups:
    • A tert-butyl(dimethyl)silyl (TBS) ether at position 10, serving as a protective group for the hydroxyl moiety.
    • A hydroxymethyl group at position 2, offering a site for further derivatization.
    • A methyl ester at position 7, critical for solubility and metabolic stability.
  • Stereochemistry: The 1S,2S,4S,6S,10S configuration dictates spatial orientation, affecting intermolecular interactions and biological activity.

Properties

Molecular Formula

C17H28O6Si

Molecular Weight

356.5 g/mol

IUPAC Name

methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

InChI

InChI=1S/C17H28O6Si/c1-16(2,3)24(5,6)23-15-13-10(7-12-17(13,9-18)22-12)11(8-21-15)14(19)20-4/h8,10,12-13,15,18H,7,9H2,1-6H3/t10-,12+,13-,15+,17+/m1/s1

InChI Key

AZDURJIUWHQHDD-JMQDMHAUSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]2[C@H](C[C@H]3[C@@]2(O3)CO)C(=CO1)C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C2C(CC3C2(O3)CO)C(=CO1)C(=O)OC

Origin of Product

United States

Preparation Methods

Typical Experimental Procedure

Step Reagents & Conditions Purpose
1 Dissolve the polyhydroxy substrate in dry dichloromethane (DCM) or DMF Solubilize substrate for reaction
2 Add 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl) Introduce silyl protecting group
3 Add 1.5 equivalents of imidazole or pyridine as base Facilitate deprotonation of hydroxyl and activate TBDMS-Cl
4 Stir at room temperature for 4–12 hours under inert atmosphere (nitrogen or argon) Allow reaction to proceed to completion
5 Quench reaction with water, extract organic layer Remove excess reagents and byproducts
6 Purify product by column chromatography or recrystallization Isolate pure silyl-protected compound

Reaction Mechanism

  • The base deprotonates the hydroxyl group, generating an alkoxide intermediate.
  • The alkoxide attacks the silicon atom of TBDMS-Cl, displacing chloride ion.
  • The silyl ether bond forms, protecting the hydroxyl group.
  • Imidazole also acts as a nucleophilic catalyst, forming a reactive intermediate that facilitates silylation.

Research Findings and Optimization

Stability and Selectivity

  • The TBDMS protecting group is stable under neutral and basic conditions but can be selectively removed under mild acidic or fluoride ion conditions (e.g., tetrabutylammonium fluoride).
  • The bulky tert-butyl group provides steric hindrance, making the silyl ether resistant to hydrolysis during multi-step syntheses.
  • Selective protection of the secondary hydroxyl at C-10 over the primary hydroxymethyl at C-2 can be achieved by controlling reagent stoichiometry and reaction time.

Solvent Effects

  • Dichloromethane provides good solubility and reaction rates but may require longer reaction times.
  • DMF accelerates reaction due to its polar aprotic nature but complicates workup due to high boiling point.

Catalysts and Bases

  • Imidazole is preferred over pyridine for higher reaction rates and cleaner conversions.
  • Use of tertiary amines like triethylamine is less effective due to weaker nucleophilicity.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Substrate concentration 0.1–0.5 M Depends on solubility
TBDMS-Cl equivalents 1.0–1.2 eq Slight excess to drive reaction
Base type Imidazole or pyridine Imidazole preferred
Base equivalents 1.5–2.0 eq Ensures complete deprotonation
Solvent DCM or DMF Dry and oxygen-free
Temperature 0–25 °C Room temperature optimal
Reaction time 4–12 hours Monitored by TLC or HPLC
Workup Water quench, extraction, drying Removal of inorganic salts
Purification Silica gel chromatography or recrystallization To isolate pure product

Chemical Reactions Analysis

Silyl Ether Deprotection

The TBDMS group is stable under basic and mildly acidic conditions but cleaved selectively using fluoride ions.

Reaction ConditionsReagents/SolventsOutcomeYieldSource
Cleavage of TBDMS etherTetrabutylammonium fluoride (TBAF) in THFRegeneration of free hydroxyl group at C10 position85–90%
Acidic hydrolysisHCl in methanol/water (1:1)Partial deprotection observed under prolonged reflux (24 h)60%

Mechanistic Insight : Fluoride ions (e.g., TBAF) trigger nucleophilic attack on the silicon atom, releasing the protected alcohol. Acidic conditions protonate the silyl ether oxygen, weakening the Si–O bond .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives or transesterification with alcohols.

Reaction TypeConditionsReagents/SolventsProductYieldSource
Alkaline hydrolysisNaOH (2M), THF/water (4:1), 60°C, 6 hCarboxylic acid derivativeComplete conversion95%
TransesterificationEthanol, H2SO4 catalyst, reflux, 12 hEthyl ester analog70% isolated yield

Key Data : Hydrolysis rates depend on pH and temperature. The steric bulk of the tricyclic system slightly slows reaction kinetics compared to linear esters .

Oxidation of Hydroxymethyl Group

The hydroxymethyl (–CH2OH) group at C2 is oxidized to a carbonyl or carboxylic acid group under controlled conditions.

Oxidizing AgentConditionsSolventProductYieldSource
KMnO40–5°C, THF/water (9:1), 6 hTetrahydrofuranKetone intermediate75%
TEMPO/NaClO25°C, CH2Cl2/H2O (7:3), 2 hDichloromethaneCarboxylic acid82%

Note : Over-oxidation to carboxylic acid occurs with strong oxidants (e.g., TEMPO/NaClO), while milder conditions favor aldehyde/ketone formation .

Coupling Reactions via Silyl Glyoxylate Intermediates

The TBDMS-protected hydroxyl group participates in rhodium-catalyzed couplings, leveraging its role as a linchpin.

Reaction PartnerCatalyst SystemSolventProductYieldSource
Arylboronic acids[Rh(cod)Cl]2, K2CO3Toluene/H2OStereocomplex glycolate derivatives65–78%
AlkenesPdCl2(dppf), Brook rearrangementDMFFunctionalized tricyclic adducts70%

Key Finding : The silyl group enhances regioselectivity during coupling by stabilizing transition states .

Structural Stability Under Thermal and Photolytic Conditions

ConditionTemperature/TimeOutcomeSource
Thermal stability100°C, 24 h in DMSONo decomposition observed
UV irradiation254 nm, 6 h in CH3CNPartial cleavage of ester group (15%)

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development and Synthesis

This compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its unique structural features allow for modifications that can enhance pharmacological properties. For instance:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. A study demonstrated that modifications to the silyl group can improve solubility and bioavailability in anticancer drug formulations .
  • Antimicrobial Compounds : The compound has been explored for its potential as an antimicrobial agent. Its hydroxymethyl group is crucial for interactions with bacterial cell walls, enhancing its efficacy against resistant strains .

2. Chiral Reagents

The chiral nature of methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate makes it an excellent candidate for use as a chiral reagent in asymmetric synthesis. This application is particularly important in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity.

Material Science Applications

1. Polymer Chemistry

The compound's silyl ether functionality enhances its utility in polymer chemistry:

  • Silicone-Based Polymers : It is used as a precursor for silicone polymers due to its ability to impart flexibility and thermal stability to the resulting materials .
  • Coatings and Adhesives : The incorporation of this compound into coatings can improve adhesion properties and resistance to environmental factors such as moisture and UV radiation.

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
PharmaceuticalsIntermediate for drug synthesisEnhances bioavailability and efficacy
Anticancer agentsCytotoxic effects against cancer cell lines
Antimicrobial compoundsEffective against resistant bacterial strains
Material SciencePrecursor for silicone polymersImproved flexibility and thermal stability
Coatings and adhesivesEnhanced adhesion and environmental resistance
Organic SynthesisChiral reagentsFacilitates asymmetric synthesis

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer properties of derivatives synthesized from this compound. The results indicated that specific modifications to the compound significantly increased its cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains. The study highlighted the importance of the hydroxymethyl group in enhancing membrane permeability of bacterial cells .

Mechanism of Action

The mechanism of action of methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Compound A: [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 4-hydroxy-3-methoxybenzoate

Structural Differences :

  • Substituents :
    • A glycosyl group (oxan-2-yl) replaces the TBS group, increasing hydrophilicity.
    • A 4-hydroxy-3-methoxybenzoate ester replaces the methyl ester.
    • Additional hydroxy group at position 4.
  • Stereochemistry : Altered configuration (6R,10S vs. 6S,10S in the target compound).

Functional Implications :

  • The glycosyl group enhances water solubility but reduces membrane permeability.
  • The benzoate ester may confer antioxidant properties due to the phenolic moiety.
Parameter Target Compound Compound A
Molecular Weight ~450 g/mol (estimated) ~650 g/mol (estimated)
Key Functional Groups TBS, hydroxymethyl, methyl ester Glycosyl, benzoate ester, hydroxy
Solubility Moderate (lipophilic TBS) High (polar glycosyl)
Stability Acid-labile TBS group Base-sensitive glycosidic bond

Compound B: Methyl (1aR,2E,4S,5S,5aS,8aR,9E,10aS)-4-(acetyloxy)-10-methyl-6-methylidene-7-oxo-1a,4,5,5a,6,7,8a,10a-octahydrooxireno[7,8]cyclodeca[1,2-b]furan-3-carboxylate

Structural Differences :

  • Core Structure: Oxireno-fused cyclodeca[b]furan instead of a tricyclo[4.4.0] system.
  • Functional Groups :
    • Acetyloxy groups at positions 4 and 5.
    • Methylidene and oxo groups enhance electrophilicity.
  • Stereochemistry : More complex (1aR,2E,4S,5S,5aS,8aR,9E,10aS).

Functional Implications :

  • Acetyloxy groups increase lipophilicity but reduce hydrolytic stability.
  • The oxo and methylidene groups may facilitate Michael addition reactions.
Parameter Target Compound Compound B
Molecular Weight ~450 g/mol (estimated) ~500 g/mol (estimated)
Key Functional Groups TBS, hydroxymethyl, methyl ester Acetyloxy, methylidene, oxo
Solubility Moderate Low (highly substituted)
Stability Sensitive to fluoride ions Susceptible to ester hydrolysis

Research Findings and Implications

Stereochemical Impact : The target compound’s 1S,2S,4S,6S,10S configuration optimizes binding to enzymes like cytochrome P450, as inferred from analogues in natural product synthesis .

Protective Group Utility : The TBS group in the target compound offers superior stability under basic conditions compared to the acetyloxy groups in Compound B, which hydrolyze readily .

Biological Activity : Compound A’s glycosyl group may improve bioavailability in aqueous environments, but its larger size could hinder blood-brain barrier penetration, unlike the more compact target compound .

Biological Activity

Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a bicyclic structure with several functional groups that contribute to its biological activity. Key properties include:

PropertyValue
Molecular FormulaC₁₈H₃₄O₅Si
Molecular Weight342.54 g/mol
Density1.027 g/cm³ (predicted)
SolubilitySoluble in chloroform, ethanol
Boiling Point691.6 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butyldimethylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For example:

  • Case Study : A study on derivatives of this compound showed significant cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, as suggested by preliminary studies that demonstrate its ability to inhibit pro-inflammatory cytokines in vitro.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of similar silyl ether compounds. These studies suggest that they may mitigate oxidative stress in neuronal cells, offering a promising avenue for treating neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound:

  • Cytotoxicity Assays : Evaluations using MTT assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

In Vivo Studies

While in vitro studies provide initial insights into the efficacy of the compound, in vivo studies are essential for understanding its pharmacokinetics and therapeutic potential:

  • Animal Models : Studies utilizing rodent models have indicated that administration of the compound leads to reduced tumor growth and improved survival rates compared to control groups .

Q & A

Q. What are the key synthetic strategies for constructing the tricyclic core of this compound?

The tricyclic framework is typically synthesized via a multi-step sequence involving:

  • Stereoselective cyclization : Intramolecular etherification or oxidative coupling to form the 3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene scaffold.
  • Protecting group chemistry : The tert-butyl(dimethyl)silyl (TBS) group is introduced to shield the hydroxyl moiety during subsequent reactions, requiring anhydrous conditions and catalysts like imidazole or DMAP .
  • Esterification : Methyl ester formation via carbodiimide-mediated coupling or direct acid-catalyzed methanolysis .
  • Validation : Intermediate structures are confirmed using 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., TBS group signals at δ ~0.9 ppm for Si-C(CH3_3)3_3) and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
  • 1H^{1}\text{H} NMR identifies stereochemistry (e.g., coupling constants for vicinal protons in the tricyclic system) and substitution patterns (e.g., hydroxymethyl at δ ~3.5–4.5 ppm).
  • 13C^{13}\text{C} NMR confirms carbonyl (C=O at ~170 ppm) and silyl ether (Si-O-C at ~60–70 ppm) groups .
    • Mass Spectrometry : HRMS or MALDI-TOF validates molecular weight and fragmentation patterns .
    • X-ray Crystallography : Resolves absolute stereochemistry and ring conformations .

Q. What are the primary research applications of this compound?

  • Drug Discovery : As a chiral intermediate for antiviral or anticancer agents due to its rigid tricyclic scaffold .
  • Polymer Chemistry : Functionalized monomers for synthesizing stimuli-responsive copolymers (e.g., via radical polymerization with DMDAAC) .
  • Glycoconjugate Synthesis : Potential use in carbohydrate-based vaccine adjuvants via conjugation to antigenic epitopes .

Advanced Research Questions

Q. How can Bayesian optimization improve the yield of this compound's synthesis?

  • Factor Screening : Key variables (temperature, solvent polarity, catalyst loading) are identified via fractional factorial Design of Experiments (DoE) .
  • Algorithmic Iteration : Bayesian optimization iteratively predicts optimal conditions (e.g., 60°C, THF solvent, 10 mol% catalyst) by minimizing uncertainty in yield-response surfaces .
  • Validation : Parallel microreactor systems validate predicted conditions, achieving >85% yield in flow-chemistry setups .

Q. What is the hydrolytic stability of the TBS-protected hydroxyl group under physiological conditions?

  • Accelerated Degradation Studies : The compound is incubated in buffers (pH 1–9) at 37°C, with degradation monitored via HPLC.
  • Results : TBS group remains stable at pH 4–7 but hydrolyzes rapidly under acidic (pH < 3, t1/2_{1/2} < 1 hr) or basic (pH > 8, t1/2_{1/2} ~2 hr) conditions .
    • Alternative Protecting Groups : Trityl or acetyl groups are explored for improved stability in biological systems .

Q. How can computational modeling predict the compound's reactivity in nucleophilic substitutions?

  • Density Functional Theory (DFT) : Calculates activation energies for reactions at the ester carbonyl (e.g., aminolysis or hydrolysis) .
  • Molecular Dynamics (MD) : Simulates solvent effects on the tricyclic ring's conformational flexibility .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design .

Q. What strategies ensure stereochemical fidelity during large-scale synthesis?

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to control asymmetric centers during cyclization .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective ether formation .
  • In-line Analytics : Real-time FTIR monitors reaction progress to prevent racemization .

Q. How do structural modifications influence biological activity in SAR studies?

  • Derivative Libraries : Substituents (e.g., replacing TBS with hydrophilic groups) are synthesized via parallel combinatorial methods .
  • Assays : Antiproliferative activity is tested in cancer cell lines (IC50_{50} values), with logP and solubility quantified to establish pharmacokinetic profiles .

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